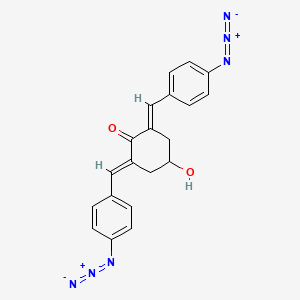

2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one is a compound known for its unique chemical structure and properties. It is primarily used in research for photosensitive materials due to its ability to undergo various chemical reactions. The compound is characterized by its light yellow to brown powder or crystal form and is insoluble in water .

Métodos De Preparación

The synthesis of 2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one involves several steps. One common method includes the condensation of cyclohexanone with 4-aminobenzaldehyde in the presence of an alkaline condensing agent. The 4-amino group may be protected during this process. After condensation, the protective group is removed, and the resultant product is diazotized and reacted with an alkali metal azide . This method ensures the formation of the desired azidobenzal compound.

Análisis De Reacciones Químicas

2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the conversion of azide groups to amines.

Substitution: The azide groups in the compound can participate in substitution reactions, particularly with alkynes, forming triazoles through click chemistry. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkynes for click chemistry. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one involves its interaction with biological molecules such as proteins and nucleic acids. The azide groups in the compound are highly reactive and can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property allows the compound to be used in creating bioconjugates and other biomaterials.

Comparación Con Compuestos Similares

2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one can be compared with similar compounds such as:

2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone: This compound has a similar structure but includes a methyl group, which can affect its reactivity and applications.

Bisazidobenzylidenecyclohexanone: Another similar compound used in photosensitive materials and polymer chemistry. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields.

Actividad Biológica

2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one, with the CAS number 42759-78-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes azide groups and a cyclohexanone moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C20H16N6O2

- Molecular Weight : 372.38 g/mol

- Structural Features : The compound contains two azidophenyl groups attached to a cyclohexanone core, which is hydroxylated at the 4-position.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and neuroprotective agent.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

- Mechanism of Action : Compounds with azide functionalities can interact with cellular targets through bioorthogonal reactions, potentially leading to apoptosis in cancer cells.

- Case Studies : In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may share these properties.

Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of structurally related compounds have shown promising results:

- Cell Viability : In studies where neuron-like cells were exposed to oxidative stress (e.g., H2O2), certain derivatives demonstrated the ability to protect against cell death without significant cytotoxicity at sub-micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. The presence of azide groups and their spatial configuration relative to the cyclohexanone core may enhance interaction with biological targets.

| Structural Feature | Potential Impact on Activity |

|---|---|

| Azide Groups | Facilitate bioorthogonal reactions |

| Hydroxyl Group | May enhance solubility and reactivity |

| Cyclohexanone Core | Provides a scaffold for interaction |

Table 1: Summary of Biological Activities

Propiedades

Número CAS |

42759-78-4 |

|---|---|

Fórmula molecular |

C20H16N6O2 |

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C20H16N6O2/c21-25-23-17-5-1-13(2-6-17)9-15-11-19(27)12-16(20(15)28)10-14-3-7-18(8-4-14)24-26-22/h1-10,19,27H,11-12H2/b15-9+,16-10+ |

Clave InChI |

QUVZIPHUYYZGMW-KAVGSWPWSA-N |

SMILES isomérico |

C1/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/CC1O |

SMILES canónico |

C1C(CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C1=CC3=CC=C(C=C3)N=[N+]=[N-])O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.